molecular formula C18H14N4O B12903263 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-76-8

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12903263
CAS No.: 87412-76-8
M. Wt: 302.3 g/mol
InChI Key: PHXICFUYPLLVOL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-7-amine

Uniqueness

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

CAS No.

87412-76-8

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16-11-21-22(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

PHXICFUYPLLVOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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